2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid
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Overview
Description
Scientific Research Applications
Synthesis of Furan Derivatives
Research has demonstrated efficient methodologies for the synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes. This process involves a nitroaldol reaction followed by an acidic treatment, leading to the formation of furans in good yields. Such furans are crucial for pharmaceutical targets, such as the synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), highlighting the compound's relevance in drug synthesis and organic chemistry research (Palmieri et al., 2010).
Antimicrobial Activities
New carboxylic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds, derived from Schiff base reactions involving nitrophenyl furfural and aminobenzoic acid, exhibit significant biocidal activity against a range of fungi and bacteria. The study of these compounds helps in understanding the molecular basis of antimicrobial efficacy and the development of new antimicrobial agents (Dias et al., 2015).
Metal-Organic Frameworks (MOFs)
The compound's analogs have been used to study the crystal structures of molecular salts and cocrystals, exploring the occurrence of weak halogen bonds in the presence of strong hydrogen bonds. Such research contributes to the field of crystal engineering and the design of new materials with specific physical or chemical properties (Oruganti et al., 2017).
Catalytic Processes and Pro-Drug Systems
Research into 5-nitrofuran-2-ylmethyl groups has explored their potential as bioreductively activated pro-drug systems. This involves the biomimetic reduction of nitrofuranylmethyl derivatives of anticancer drugs, triggering the release of parent drugs in hypoxic solid tumors, and demonstrating the compound's potential applications in targeted cancer therapy (Berry et al., 1997).
Mechanism of Action
Target of Action
It’s known to act as a ligand and forms a red luminescent one-dimensional coordination polymer with eu (iii) .
Mode of Action
The compound undergoes a microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . This suggests that the compound might interact with its targets through amination reactions.
Biochemical Pathways
The compound’s involvement in suzuki–miyaura (sm) cross-coupling reactions suggests it may influence carbon–carbon bond formation pathways. SM cross-coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Its susceptibility to hydrolysis at physiological ph suggests that it might be metabolized and excreted after its therapeutic action.
Result of Action
Its ability to form a red luminescent one-dimensional coordination polymer with eu (iii) suggests potential applications in imaging or sensing.
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the rate of its hydrolysis is considerably accelerated at physiological pH , indicating that the compound’s action might be influenced by the pH of its environment.
Properties
IUPAC Name |
2-chloro-5-[5-[(Z)-2-nitroethenyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-11-3-1-8(7-10(11)13(16)17)12-4-2-9(20-12)5-6-15(18)19/h1-7H,(H,16,17)/b6-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIQQHUTESHFRT-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C[N+](=O)[O-])C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C\[N+](=O)[O-])C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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